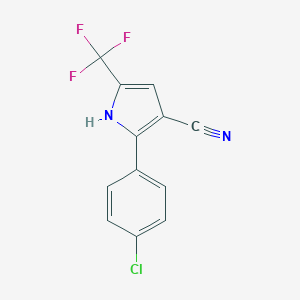

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Overview

Description

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile is a chemical compound that features a pyrrole ring substituted with a 4-chlorophenyl group, a trifluoromethyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile typically involves the formation of the pyrrole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorobenzaldehyde with trifluoroacetylacetone in the presence of ammonium acetate can yield the desired pyrrole derivative . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets.

Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

Similar Compounds

2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile:

2-(4-chlorophenyl)-1H-pyrrole: Lacks both the trifluoromethyl and cyano groups, leading to significantly different properties.

Uniqueness

The presence of both the trifluoromethyl and cyano groups in 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile imparts unique chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group can participate in various chemical reactions, making this compound a versatile building block in synthetic chemistry and a promising candidate in drug discovery.

Biological Activity

The compound 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (CAS Number: 122454-23-3) is a pyrrole derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

- Molecular Formula : C12H6ClF3N2

- Molecular Weight : 270.64 g/mol

- Structure : The compound features a pyrrole ring substituted with a chlorophenyl group and a trifluoromethyl group, contributing to its unique chemical properties.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. Results indicated a notable inhibitory effect on Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.

-

Anticancer Activity :

- In vitro studies conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 20 µM. Flow cytometry analyses indicated an increase in apoptotic cells, suggesting a potential mechanism involving caspase activation.

Comparative Biological Activity Table

| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Growth inhibition |

| Antimicrobial | Escherichia coli | 50 | Growth inhibition |

| Anticancer | MCF-7 (breast cancer) | 20 | Apoptosis induction |

| Anticancer | HeLa (cervical cancer) | 30 | Cell cycle arrest |

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified as hazardous under certain conditions, and appropriate handling measures should be taken to avoid exposure.

Safety Data Overview

- Hazard Classification : Not fully established; however, precautionary measures are advised.

- Handling Recommendations : Use personal protective equipment (PPE) when handling the compound to prevent skin and eye contact.

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N2/c13-9-3-1-7(2-4-9)11-8(6-17)5-10(18-11)12(14,15)16/h1-5,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLQPJBQKJYNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(N2)C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451409 | |

| Record name | 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-23-3 | |

| Record name | 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile based on the provided research?

A1: The primary application of this compound, also known as Econea®, is as an environmentally friendly antifouling agent. It is incorporated into coatings for marine vessels to prevent the accumulation of marine organisms. []

Q2: How effective is this compound as an antifouling agent?

A2: Research indicates that this compound demonstrates potent antifouling properties. Studies have shown its effectiveness against various fouling organisms, leading to its incorporation in commercial marine coatings. [, ]

Q3: Are there any synergistic effects when this compound is combined with other compounds?

A3: Yes, research shows synergistic effects when this compound is combined with other biocidal compounds. For example, combining it with copper compounds like Cu2O, Cu(OH)2, or copper pyrithione enhances its efficacy against fouling organisms. [, ] Similar synergistic effects are observed when combined with zinc pyrithione, with an optimal weight ratio ranging from 2:1 to 1:2. []

Q4: Has this compound been tested against specific organisms?

A4: Yes, this compound has shown efficacy against a range of organisms. Notably, it exhibits potent molluscicidal activity against Pomacea canaliculata, a freshwater snail. [] Additionally, it shows activity against Oncomelania hupensis, the intermediate host of Schistosoma japonicum. []

Q5: Are there any analytical methods available to measure the release of this compound from coatings?

A5: Researchers have developed a method using liquid chromatography-mass spectrometry to directly detect and quantify this compound in artificial seawater. This method enables monitoring the release rate of the compound from antifouling paints. []

Q6: Has the mechanism of action of this compound been investigated?

A6: While the precise mechanism of action is still under investigation, studies suggest that this compound may affect energy metabolism in target organisms. For instance, exposure to this compound reduces ATP levels in Oncomelania hupensis. [] Further research is necessary to fully elucidate its mode of action.

Q7: Are there any structural modifications explored to improve the activity of this compound?

A7: Research has investigated the impact of structural modifications on the activity of arylpyrrole compounds, including this compound. One study found that the presence of a bromide on the pyrrole ring is essential for strong molluscicidal activity. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of such compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.